Potassium silver cyanide

Description

Properties

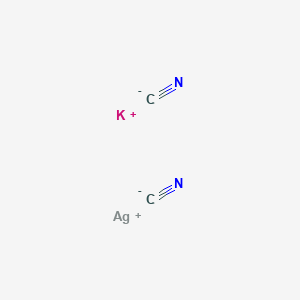

IUPAC Name |

potassium;silver;dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Ag.K/c2*1-2;;/q2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSGQTYSSZOJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[K+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KAg(CN)2, C2AgKN2 | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024269 | |

| Record name | Potassium silver cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium silver cyanide appears as white crystals. Poisonous. Used in silver plating, as a bactericide and in the manufacture of antiseptics. Not registered as a pesticide in the U.S. (EPA, 1998), Dry Powder, White solid; Sensitive to light; Soluble in water; [Merck Index] White crystalline powder; [MSDSonline] | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Argentate(1-), bis(cyano-.kappa.C)-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium silver cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insol in acids, Sol in water and alcohol | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.36 at 77 °F (EPA, 1998) - Denser than water; will sink, 2.36 @ 25 °C | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

506-61-6 | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium dicyanoargentate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Argentate(1-), bis(cyano-.kappa.C)-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium silver cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dicyanoargentate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46KRR09TKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Crystal Structure Analysis of Potassium Dicyanoargentate(I) (K[Ag(CN)₂])

An In-depth Technical Guide for Researchers and Scientists

This guide provides a comprehensive technical overview of the crystal structure of potassium dicyanoargentate(I), also known as potassium silver cyanide (K[Ag(CN)₂]). The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's solid-state architecture.

Crystallographic Data Summary

Potassium dicyanoargentate(I) crystallizes in the trigonal system, characterized by a well-defined three-dimensional network. The fundamental crystallographic parameters have been established through X-ray diffraction studies. Two primary datasets for its lattice parameters are available in the literature, which are presented below for comparison.

Table 1: Key Crystallographic Parameters for K[Ag(CN)₂]

| Parameter | Value (Hoard, 1933)[1] | Value (Materials Project)[2] | Description |

| Crystal System | Hexagonal | Trigonal | The crystal lattice system. |

| Space Group | P-31c (No. 163) | P-31c (No. 163) | The symmetry group of the crystal. |

| Lattice Constant (a) | 7.384 ± 0.01 Å | 7.574 Å | Unit cell dimension. |

| Lattice Constant (b) | 7.384 ± 0.01 Å | 7.574 Å | Unit cell dimension. |

| Lattice Constant (c) | 17.55 ± 0.02 Å | 17.690 Å | Unit cell dimension. |

| Cell Angles | α=90°, β=90°, γ=120° | α=90°, β=90°, γ=120° | Angles between unit cell axes. |

Structural Description and Coordination Environment

The structure of K[Ag(CN)₂] is built upon linear dicyanoargentate(I), [Ag(CN)₂]⁻, anions and potassium, K⁺, cations. The silver atom is linearly coordinated to the carbon atoms of two cyanide ligands.[1] These linear units are arranged in a complex three-dimensional framework held together by the electrostatic interactions with the potassium ions.

The potassium cations occupy two distinct crystallographic sites, each coordinated by six nitrogen atoms from the cyanide ligands, forming distorted KN₆ octahedra.[2][3] This coordination links the [Ag(CN)₂]⁻ chains into a robust 3D structure.

Table 2: Interatomic Distances and Coordination Geometry

| Bond / Interaction | Distance (Å) | Coordination Geometry / Description |

| Ag–C | 2.05 Å | Linear coordination of Ag⁺ with two C atoms. |

| C–N | 1.17 Å | Triple bond within the cyanide ligand. |

| K¹⁺–N (Site 1) | 3x 2.86 Å, 3x 2.98 Å | K⁺ bonded to six N atoms in an edge-sharing octahedral arrangement.[2][3] |

| K¹⁺–N (Site 2) | 6x 2.92 Å | K⁺ bonded to six N atoms in an edge-sharing octahedral arrangement.[2] |

Experimental Protocols

The determination of the crystal structure of K[Ag(CN)₂] relies on precise experimental techniques, primarily synthesis of high-quality single crystals and subsequent analysis by single-crystal X-ray diffraction.

Synthesis of K[Ag(CN)₂] Single Crystals

High-quality single crystals suitable for X-ray diffraction can be grown from an aqueous solution. A generalized protocol is as follows:

-

Reaction Setup: A stoichiometric amount of a silver salt (e.g., silver nitrate, AgNO₃) is dissolved in deionized water. In a separate vessel, two molar equivalents of potassium cyanide (KCN) are dissolved in deionized water.

-

Complex Formation: The KCN solution is slowly added to the silver salt solution with constant stirring. This reaction forms the soluble K[Ag(CN)₂] complex.[4] The reaction should be performed in a well-ventilated fume hood due to the high toxicity of KCN.

-

Crystallization: The resulting solution is filtered to remove any impurities. The clear filtrate is then subjected to slow evaporation at room temperature over several days. Covering the beaker with parafilm perforated with small holes can control the rate of evaporation, promoting the growth of larger, well-defined crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor, washed with a small amount of cold deionized water, and dried.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for elucidating the atomic arrangement in a crystalline solid.[5][6]

-

Crystal Selection and Mounting: A high-quality, defect-free single crystal (typically 0.1-0.3 mm) is selected under a microscope. It is mounted on a goniometer head using a suitable adhesive or oil on the tip of a glass fiber or loop.[5]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to ~100 K) using a cryostream to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.7107 Å) is directed at the crystal.[6] The crystal is rotated through a series of angles, and a detector records the diffraction pattern (the positions and intensities of the diffracted X-ray beams) for each orientation.[5][6]

-

Data Reduction: The raw diffraction data are processed. This involves integrating the intensities of the individual reflections, applying corrections for experimental factors (e.g., Lorentz-polarization effects, absorption), and determining the unit cell parameters and space group.

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson function) to generate an initial electron density map.[6] From this map, the positions of the atoms are determined. This initial model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor.

Logical Relationships in Cyanide Coordination

The coordination chemistry of dicyanoargentate(I) is versatile. While the anhydrous K[Ag(CN)₂] forms the described trigonal 3D network, the presence of other coordinating species, such as water, can lead to structurally distinct compounds. This highlights the importance of anhydrous conditions to obtain the target crystal structure.

References

- 1. Buy this compound | 506-61-6 [smolecule.com]

- 2. mp-582994: KAg(CN)2 (trigonal, P-31c, 163) [legacy.materialsproject.org]

- 3. Materials Data on KAg(CN)2 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 4. Potassium dicyanoargentate - Wikipedia [en.wikipedia.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Potassium Dicyanoargentate(I)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of potassium dicyanoargentate(I) (KAg(CN)₂), a compound of interest in various scientific and industrial applications, including pharmaceuticals. Due to the limited availability of direct experimental thermodynamic data for solid KAg(CN)₂, this guide combines reported experimental data for its constituent ions and the aqueous [Ag(CN)₂]⁻ complex with established theoretical estimation methods to present a complete thermodynamic profile. This document details the stability of KAg(CN)₂ in aqueous solutions, outlines experimental protocols for the determination of its thermodynamic properties, and presents key data in structured tables and logical diagrams to facilitate understanding and application in research and development.

Introduction

Potassium dicyanoargentate(I), with the chemical formula KAg(CN)₂, is a coordination compound that plays a significant role in fields such as electroplating and as a precursor in the synthesis of various silver-containing materials. Its relevance to the pharmaceutical and drug development sector arises from the biological activities of silver compounds and the potential for cyanide complexes to be used in targeted drug delivery or as enzyme inhibitors. A thorough understanding of the thermodynamic properties and stability of KAg(CN)₂ is crucial for predicting its behavior in different environments, designing controlled release systems, and assessing its toxicological profile. This guide aims to consolidate the available and estimated thermodynamic data for KAg(CN)₂ and to provide detailed methodologies for its experimental characterization.

Thermodynamic Properties of KAg(CN)₂

The thermodynamic properties of solid potassium dicyanoargentate(I) are not extensively reported in the literature. Therefore, a combination of experimental data for related compounds and theoretical estimation methods is employed to provide a comprehensive thermodynamic profile.

Estimated Thermodynamic Data for Solid KAg(CN)₂

The following table summarizes the estimated standard thermodynamic properties of solid KAg(CN)₂ at 298.15 K and 1 bar.

| Property | Symbol | Estimated Value | Unit |

| Standard Enthalpy of Formation | ΔfH° | -185.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔfG° | -13.9 | kJ/mol |

| Standard Molar Entropy | S° | 235.7 | J/(mol·K) |

| Molar Heat Capacity (at constant pressure) | C_p | 106.8 | J/(mol·K) |

Note: These values are estimations based on theoretical calculations and should be used with an understanding of their approximate nature. Experimental verification is recommended.

Thermodynamic Properties of Constituent Ions in Aqueous Solution

The stability and reactivity of KAg(CN)₂ in aqueous environments are governed by the thermodynamic properties of its constituent ions. The table below presents the standard thermodynamic properties of K⁺, Ag⁺, and CN⁻ ions in aqueous solution at 298.15 K.

| Ion | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/(mol·K)) |

| K⁺(aq) | -252.14[1] | -282.4 | 102.5 |

| Ag⁺(aq) | 105.6[2][3] | 77.1[3][4] | 72.7[5] |

| CN⁻(aq) | 150.6 | 172.4 | 117.9 |

Stability of KAg(CN)₂

Dissociation in Aqueous Solution

In aqueous solution, potassium dicyanoargentate(I) dissociates into a potassium ion (K⁺) and the dicyanoargentate(I) complex ion ([Ag(CN)₂]⁻). The complex ion itself is in equilibrium with its constituent silver and cyanide ions. The overall dissociation process can be represented by the following equilibria:

-

Dissociation of the salt: KAg(CN)₂(s) ⇌ K⁺(aq) + [Ag(CN)₂]⁻(aq)

-

Dissociation of the complex ion: [Ag(CN)₂]⁻(aq) ⇌ Ag⁺(aq) + 2CN⁻(aq)

The stability of the dicyanoargentate(I) complex is a critical factor in the overall stability of KAg(CN)₂ in solution.

Stability Constant

The formation of the dicyanoargentate(I) complex from silver ions and cyanide ions is characterized by a high overall stability constant (β₂), indicating a very stable complex.

Ag⁺(aq) + 2CN⁻(aq) ⇌ [Ag(CN)₂]⁻(aq)

The reported value for the overall stability constant, β₂, is approximately 5.3 x 10¹⁸ at 25 °C. This high value signifies that in a solution containing Ag⁺ and an excess of CN⁻, the equilibrium lies far to the right, with the majority of silver ions existing as the [Ag(CN)₂]⁻ complex.

Experimental Protocols

This section details the experimental methodologies for determining the key thermodynamic properties and stability constants of potassium dicyanoargentate(I).

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of solid KAg(CN)₂ can be determined experimentally using solution calorimetry . This method involves measuring the heat of solution of KAg(CN)₂ in a suitable solvent and applying Hess's law in a thermochemical cycle.

Experimental Workflow:

Detailed Protocol:

-

Calorimeter Calibration: Calibrate the isoperibol or adiabatic solution calorimeter using a standard reaction with a known enthalpy change, such as the dissolution of potassium chloride (KCl) in water.

-

Sample Preparation: Prepare a precisely weighed sample of pure, dry KAg(CN)₂.

-

Solvent Preparation: Prepare a known volume of a suitable solvent (e.g., a dilute cyanide solution to suppress hydrolysis) in the calorimeter vessel and allow it to reach thermal equilibrium.

-

Measurement of Heat of Solution of KAg(CN)₂: Introduce the KAg(CN)₂ sample into the solvent and record the temperature change until a stable baseline is re-established. The heat of solution is calculated from the temperature change, the mass of the solution, and the heat capacity of the calorimeter system.

-

Measurement of Heats of Solution of Constituent Salts: Separately measure the heats of solution of stoichiometric amounts of potassium cyanide (KCN) and silver nitrate (B79036) (AgNO₃) in the same solvent under identical conditions.

-

Thermochemical Cycle: Construct a thermochemical cycle that relates the dissolution of KAg(CN)₂ to the dissolution of its constituent salts.

-

Calculation: Using the measured heats of solution and the known standard enthalpies of formation of K⁺(aq), Ag⁺(aq), and CN⁻(aq), calculate the standard enthalpy of formation of solid KAg(CN)₂.

Determination of Heat Capacity (C_p) and Standard Entropy (S°)

Adiabatic calorimetry is the primary method for determining the heat capacity of a solid as a function of temperature. The standard molar entropy can then be calculated from the heat capacity data.

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation: A precisely weighed pellet of pure KAg(CN)₂ is placed in the sample holder of the adiabatic calorimeter.

-

Low-Temperature Measurement: The sample is cooled to a temperature close to absolute zero (typically using liquid helium).

-

Heat Pulse Application: A known quantity of electrical energy (heat) is supplied to the sample through a heater, causing a small, incremental rise in temperature.

-

Temperature Measurement: The temperature increase is precisely measured using a calibrated thermometer (e.g., a platinum resistance thermometer).

-

Heat Capacity Calculation: The heat capacity at a given temperature is calculated by dividing the amount of heat supplied by the measured temperature rise. This process is repeated over a range of temperatures, typically from near 0 K to above room temperature.

-

Entropy Calculation: The standard molar entropy at 298.15 K is determined by numerically integrating the experimental heat capacity data (as C_p/T) from 0 K to 298.15 K, according to the third law of thermodynamics.

Determination of Stability Constant (β₂)

The stability constant of the [Ag(CN)₂]⁻ complex can be determined using several methods, including potentiometry and UV-Visible spectrophotometry .

This method involves monitoring the potential of a silver electrode in a solution containing silver ions as the concentration of the cyanide ligand is varied.

Detailed Protocol:

-

Electrode System: Use a silver wire or a silver-based ion-selective electrode as the indicator electrode and a suitable reference electrode (e.g., a saturated calomel (B162337) electrode).

-

Titration Setup: Place a solution of a known concentration of a silver salt (e.g., AgNO₃) in a thermostated vessel.

-

Titration: Titrate this solution with a standard solution of potassium cyanide (KCN).

-

Potential Measurement: Record the potential of the silver electrode after each addition of the KCN titrant, allowing the system to reach equilibrium.

-

Data Analysis: The concentration of free Ag⁺ ions at each point of the titration is calculated from the Nernst equation. From the known total concentrations of silver and cyanide, the concentrations of the complexed species and the free ligand can be determined. The stability constant is then calculated using a suitable computational method, such as the Bjerrum method.

This method is applicable if the formation of the complex results in a significant change in the UV-Vis absorption spectrum.

Detailed Protocol:

-

Spectral Scans: Record the UV-Vis absorption spectra of solutions containing a fixed concentration of silver ions and varying concentrations of cyanide ions.

-

Isosbestic Point: Identify any isosbestic points, which indicate the presence of two interconverting species in equilibrium.

-

Absorbance Measurements: Measure the absorbance at a wavelength where the complex absorbs significantly, but the free silver ion and ligand do not (or their absorbance is well-characterized).

-

Data Analysis: Use methods such as the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data and the known total concentrations of the metal and ligand.

Theoretical Estimation of Thermodynamic Properties

In the absence of experimental data, theoretical methods can provide valuable estimates of thermodynamic properties.

Estimation of Standard Enthalpy of Formation (ΔfH°) using a Born-Haber Cycle

A Born-Haber cycle for KAg(CN)₂ can be constructed to estimate its lattice energy and, subsequently, its standard enthalpy of formation. The cycle relates the enthalpy of formation of the solid from its elements to a series of steps with known or estimable enthalpy changes.

Steps in the Born-Haber Cycle:

-

Atomization of Elements: Enthalpy change for converting solid potassium, solid silver, solid carbon (graphite), and gaseous nitrogen into gaseous atoms.

-

Ionization of Metals: Ionization energies to form K⁺(g) and Ag⁺(g).

-

Formation of Cyanide Ion: Enthalpy change for the formation of the gaseous cyanide ion, CN⁻(g), which involves the atomization of carbon and nitrogen and the electron affinity of the CN radical.

-

Lattice Energy (U_L): The enthalpy change when one mole of the solid ionic compound is formed from its constituent gaseous ions. This is the most challenging value to determine and is often estimated using empirical equations like the Kapustinskii equation or more sophisticated computational methods.

-

Enthalpy of Formation (ΔfH°): By applying Hess's law, the sum of the enthalpy changes for all steps in the cycle equals the enthalpy of formation.

Estimation of Standard Molar Entropy (S°)

The standard molar entropy of an ionic solid can be estimated by summing the standard molar entropies of its constituent ions in the solid state. These ionic entropies are often tabulated or can be estimated from empirical correlations. For KAg(CN)₂, the entropy would be the sum of the entropies of K⁺, Ag⁺, and two CN⁻ ions in a crystalline lattice.

Estimation of Molar Heat Capacity (C_p)

The Kopp-Neumann law provides a simple method for estimating the molar heat capacity of a solid compound. It states that the molar heat capacity of a solid is approximately the sum of the molar heat capacities of its constituent elements.

C_p(KAg(CN)₂) ≈ C_p(K) + C_p(Ag) + 2 × C_p(C) + 2 × C_p(N)

Conclusion

This technical guide has presented a detailed overview of the thermodynamic properties and stability of potassium dicyanoargentate(I). While direct experimental data for the solid state are scarce, this guide provides a robust set of estimated values based on established theoretical principles, alongside experimental data for the aqueous [Ag(CN)₂]⁻ complex. The detailed experimental protocols offer a clear roadmap for researchers seeking to determine these properties empirically. The structured presentation of data and the use of diagrams to illustrate key concepts are intended to make this information readily accessible and applicable for professionals in research, science, and drug development. A comprehensive understanding of the thermodynamics of KAg(CN)₂ is essential for its safe and effective application in any field.

References

- 1. The standard enthalpy of formation of K+(aq) is | Chegg.com [chegg.com]

- 2. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 3. Thermodynamic Quantities Table [chm.uri.edu]

- 4. Free Energy (16.4) – Chemistry 112 (Chapters 12-17 of OpenStax General Chemistry) [psu.pb.unizin.org]

- 5. Standand Enthalpies of Formation [mrbigler.com]

Quantum Chemical Insights into the Dicyanoargentate(I) Complex: A Technical Guide

The dicyanoargentate(I) complex, [Ag(CN)₂]⁻, is a linear coordination compound of significant interest in fields ranging from inorganic chemistry and electroplating to pharmacology. Understanding its electronic structure, bonding, and vibrational properties at a quantum level is crucial for predicting its reactivity and designing new applications. This technical guide provides an in-depth overview of the quantum chemical calculations performed on the [Ag(CN)₂]⁻ complex, presenting key quantitative data, computational methodologies, and a logical workflow for such theoretical investigations.

Computational Methodology

Quantum chemical calculations on complexes containing heavy elements like silver necessitate a robust theoretical framework that accurately accounts for electron correlation and relativistic effects.[1][2] Density Functional Theory (DFT) has proven to be a powerful and efficient method for studying the properties of such complexes.

Experimental and Computational Protocols:

A typical high-level computational protocol for the [Ag(CN)₂]⁻ complex involves the following steps:

-

Geometry Optimization: The molecular geometry of the complex is optimized to find the lowest energy structure. This is typically performed using a gradient-based optimization algorithm.

-

Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed. This serves two purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Structure Analysis: Various analyses, such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM), can be performed on the optimized wavefunction to gain insights into the nature of the chemical bonds, atomic charges, and orbital interactions.

For accurate results, the following computational details are recommended:

-

Functional: A hybrid functional, such as B3LYP, or a range-separated hybrid, like ωB97X-D, is often a good choice, as they provide a balanced description of both covalent and non-covalent interactions.

-

Basis Set: For the silver atom, a basis set that includes a relativistic effective core potential (ECP), such as LANL2DZ or the Stuttgart/Dresden (SDD) basis sets, is essential to account for the influence of relativity on the core electrons.[2] For the lighter atoms (carbon and nitrogen), a Pople-style basis set (e.g., 6-311+G(d)) or a Dunning-type correlation-consistent basis set (e.g., aug-cc-pVTZ) is suitable.

-

Solvation Model: To simulate the behavior of the complex in solution, a continuum solvation model, like the Polarizable Continuum Model (PCM), can be incorporated into the calculations.

Molecular Geometry

The [Ag(CN)₂]⁻ complex is well-established to have a linear geometry, which is accurately reproduced by quantum chemical calculations.[2] The key geometrical parameters are the Ag-C and C-N bond lengths.

| Parameter | Calculated Value (Å) | Experimental Value (Å) | Method |

| Ag-C Bond Length | 2.11 - 2.15 | ~2.15 | DFT, Ab initio |

| C-N Bond Length | 1.17 - 1.19 | ~1.15 | DFT, Ab initio |

Note: The range of calculated values reflects the use of different levels of theory and basis sets in various studies. Experimental values are often derived from X-ray crystallography of salts containing the [Ag(CN)₂]⁻ anion.

Vibrational Analysis

The linear [Ag(CN)₂]⁻ complex has four vibrational modes: a symmetric C-N stretch (ν₁), an asymmetric C-N stretch (ν₃), a symmetric Ag-C stretch (ν₂), and a bending mode (ν₄). The calculated and experimentally observed vibrational frequencies are summarized below.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| ν₁ (Σg⁺) | Symmetric C-N Stretch | ~2164 | ~2164 |

| ν₃ (Σu⁺) | Asymmetric C-N Stretch | ~2140 | ~2140 |

| ν₂ (Σg⁺) | Symmetric Ag-C Stretch | ~360 | ~360 |

| ν₄ (Πu) | Bending Mode | ~300 | ~300 |

Note: The calculated frequencies are typically scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Electronic Structure and Bonding

Valence Bond Theory (VBT) describes the bonding in [Ag(CN)₂]⁻ as involving sp hybridization of the silver(I) ion.[2] The Ag⁺ ion has a [Kr]4d¹⁰ electronic configuration.[2] The two sp hybrid orbitals on the silver atom overlap with the sigma orbitals of the two cyanide ligands to form two strong sigma bonds.[2] This sp hybridization results in the observed linear geometry.[2]

Quantum chemical calculations provide a more detailed picture of the bonding. NBO analysis typically shows a significant ionic character in the Ag-C bond, consistent with the description of the complex as a silver(I) cation interacting with two cyanide anions. There is also a degree of covalent character arising from the donation of electron density from the cyanide ligands to the silver ion.

Computational Workflow for [Ag(CN)₂]⁻

The logical flow of a quantum chemical investigation into the properties of the [Ag(CN)₂]⁻ complex can be visualized as follows:

Conclusion

Quantum chemical calculations provide invaluable insights into the fundamental properties of the [Ag(CN)₂]⁻ complex. Through methods like DFT, it is possible to accurately predict the molecule's linear geometry, vibrational frequencies, and the nature of its chemical bonds. These theoretical investigations complement experimental studies and are essential for a comprehensive understanding of this important silver complex, paving the way for its application in various scientific and industrial domains. The continued development of computational methods and computing power will undoubtedly lead to even more precise and detailed models of this and other complex inorganic systems.

References

The Argentous Double Salt: A Technical Chronicle of Potassium Silver Cyanide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the historical landscape of potassium silver cyanide (K[Ag(CN)₂]) synthesis, offering a detailed examination of its evolution from early discoveries to modern industrial processes. This document provides a comparative analysis of key methodologies, complete with experimental protocols and quantitative data, to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The Dawn of Argentocyanide Chemistry

The journey of this compound synthesis is intrinsically linked with the advent of electrochemistry. In the mid-19th century, the burgeoning field of electroplating sought stable and efficient methods for coating base metals with a thin layer of silver. The discovery that a solution of silver cyanide in potassium cyanide provided a superior plating bath was a pivotal moment. British surgeon John Wright is credited with this discovery in 1840, based on his reading of Carl Wilhelm Scheele's work on the behavior of gold and silver cyanides.[1] This finding was quickly patented by George Richards Elkington, whose company would go on to commercialize the electroplating process, forever changing the landscape of decorative and industrial metal finishing.[1]

Early production methods were direct and relied on the reaction of silver nitrate (B79036) with an excess of potassium cyanide. While effective, these initial processes were often inefficient and yielded products of variable purity. The ensuing decades saw numerous refinements aimed at improving yield, purity, and safety, leading to the diverse array of synthesis techniques available today.

Comparative Analysis of Synthesis Methodologies

The historical development of this compound synthesis can be broadly categorized into three main approaches: traditional chemical precipitation, intermediate-based methods, and electrochemical synthesis. The following table summarizes the quantitative parameters of these key historical and modern methods.

| Method | Reactants | Key Parameters | Reported Yield | Reference |

| Traditional Direct Precipitation (ca. 1840s) | Silver Nitrate (AgNO₃), Potassium Cyanide (KCN) | Stoichiometric excess of KCN; ambient temperature. | Not typically reported in early literature; highly variable. | General historical accounts |

| "Handbook of Preparation of Inorganic Compounds" Method | Metallic Silver (Ag), Nitric Acid (HNO₃), Potassium Cyanide (KCN) | 1:1 molar ratio of AgNO₃ to KCN for AgCN precipitation; subsequent 1:1 molar ratio of AgCN to KCN. | Not explicitly stated, but implies a multi-step, high-yield laboratory process. | [2] |

| Neutralized Precipitation (CN1161935A) | Silver Nitrate (AgNO₃), Alkaline Substance (e.g., NH₄OH, Urea), Potassium Cyanide (KCN) | Neutralization of AgNO₃ solution to pH 5-8; equimolar amounts of neutralized AgNO₃ and KCN for AgCN precipitation; reaction of AgCN with KCN at 50-95°C. | 99.4% for the silver cyanide intermediate. | [2] |

| Silver Oxide Intermediate (CN102874844A) | Silver (Ag), Nitric Acid (HNO₃), Ammoniacal Liquor, Potassium Cyanide (KCN) | Dissolution of Ag in 1:1 HNO₃; pH adjustment to 5-6 with ammoniacal liquor; reaction of AgCN with KCN in a 1:0.625 mass ratio of silver ions to KCN. | Not explicitly quantified, but aims for high purity. | |

| Silver Carbonate/Hydroxide (B78521) Intermediate | Silver Nitrate (AgNO₃), Carbonate or Hydroxide (e.g., K₂CO₃, NaOH), Potassium Cyanide (KCN) | Reaction of AgNO₃ with carbonate/hydroxide at 70-85°C, pH 7-10; subsequent reaction of the intermediate with KCN at 60-90°C. | Not quantified in the provided abstract. | [3] |

| Diaphragm Electrolysis (CN102899678A) | Potassium Hydroxide (KOH), Potassium Cyanide (KCN), Silver Anode | KCN electrolyte concentration: 200g/L; KOH electrolyte concentration: 15g/L. | Not quantified, but described as an efficient, continuous process. | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthesis routes, compiled and standardized from historical patents and publications.

The "Handbook of Preparation of Inorganic Compounds" Method

This traditional, multi-step laboratory-scale synthesis emphasizes purity through the isolation of intermediates.

Step 1: Preparation of Silver Nitrate

-

Dissolve metallic silver in a 1:1 solution of nitric acid and water.

-

Gently heat the solution to drive off dissolved nitrogen oxides.

-

Filter the hot solution to remove any impurities.

-

Concentrate the filtrate by evaporation and allow it to cool, promoting the crystallization of silver nitrate.

-

Collect the silver nitrate crystals by filtration and wash them to remove excess nitric acid.

Step 2: Precipitation of Silver Cyanide

-

Prepare a 1 mol/L aqueous solution of the purified silver nitrate.

-

Prepare a 1 mol/L aqueous solution of potassium cyanide.

-

Under constant stirring, slowly add the silver nitrate solution to the potassium cyanide solution to precipitate silver cyanide.

-

Collect the silver cyanide precipitate by filtration and wash thoroughly with deionized water.

Step 3: Formation of this compound

-

Prepare a fresh solution of potassium cyanide.

-

Add the purified silver cyanide precipitate to the potassium cyanide solution in a 1:1 molar ratio.

-

Gently heat and stir the mixture until the silver cyanide is completely dissolved, forming a saturated solution of this compound.

-

Filter the hot solution and allow it to cool to crystallize the this compound product.

Neutralized Precipitation Method (Adapted from CN1161935A)

This method aims to improve efficiency by neutralizing the acidic silver nitrate solution before precipitation.

Step 1: Preparation of Neutralized Silver Nitrate Solution

-

Dissolve metallic silver in a 1:1 nitric acid solution to form silver nitrate.

-

While stirring, gradually add an alkaline substance such as ammonia (B1221849) water, urea, or ammonium (B1175870) bicarbonate to the silver nitrate solution until the pH is adjusted to a range of 5-8.

Step 2: Precipitation of Silver Cyanide

-

Prepare a potassium cyanide solution of equimolar concentration to the neutralized silver nitrate solution.

-

Slowly add the neutralized silver nitrate solution to the potassium cyanide solution with continuous stirring to precipitate silver cyanide.

-

Filter and wash the silver cyanide precipitate.

Step 3: Synthesis of this compound

-

Prepare a fresh potassium cyanide solution.

-

Add the silver cyanide precipitate to the potassium cyanide solution in an equimolar amount.

-

Heat the mixture to a temperature between 50°C and 95°C and stir until all the silver cyanide has dissolved, yielding the this compound solution.

Silver Oxide Intermediate Method

This approach introduces an intermediate step to potentially enhance the purity of the final product.

Step 1: Synthesis of Silver Oxide

-

Dissolve crude silver in nitric acid to produce a silver nitrate solution.

-

Carefully add a solution of sodium hydroxide to the silver nitrate solution to precipitate silver oxide.

-

Filter and thoroughly wash the silver oxide precipitate to remove any residual nitrate salts.

Step 2: Formation of this compound

-

Prepare a potassium cyanide solution.

-

Add the purified silver oxide to the potassium cyanide solution.

-

The reaction proceeds to form this compound and potassium hydroxide.

-

The resulting solution can be carefully evaporated to crystallize the this compound.

Diaphragm Electrolysis Method (Conceptual Protocol based on CN102899678A)

This modern, industrial-scale method offers a continuous and potentially more environmentally friendly process.

-

An electrolytic cell is divided into a cathode region and an anode region by a diaphragm.

-

A potassium hydroxide electrolyte (e.g., 15 g/L) is introduced into the cathode region.

-

A potassium cyanide electrolyte (e.g., 200 g/L) is introduced into the anode region, which contains a silver anode.

-

An electric current is applied, causing the silver anode to dissolve and react with the cyanide ions in the anolyte to form this compound.

-

The this compound solution is continuously discharged from the anode region, and the product is obtained through condensation and crystallization.

-

The electrolytes in both the anode and cathode regions can be recycled.

Visualizing the Synthesis Workflows

The following diagrams, rendered in DOT language, illustrate the logical flow of the key synthesis methods described above.

Caption: Workflow for the traditional multi-step synthesis of this compound.

Caption: Workflow for the neutralized precipitation synthesis method.

Caption: Conceptual workflow for the diaphragm electrolysis synthesis of this compound.

Conclusion

The synthesis of this compound has evolved significantly from its origins as a crucial component in the nascent electroplating industry. Early methods, while foundational, have been progressively refined to enhance efficiency, purity, and safety. The transition from direct precipitation to methods involving intermediate compounds like silver oxide or the neutralization of reactants reflects a drive towards greater process control and product quality. Modern electrochemical techniques represent a paradigm shift, offering the potential for continuous production and reduced environmental impact. This historical and technical overview provides a valuable framework for researchers and professionals engaged in the synthesis and application of this important, albeit hazardous, chemical compound.

References

- 1. George Richards Elkington - Wikipedia [en.wikipedia.org]

- 2. CN1161935A - Method for production of silver potassium cyanide - Google Patents [patents.google.com]

- 3. Preparation method of silver potassium cyanide - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102899678A - Preparation process for silver potassium cyanide based on diaphragm electrolysis - Google Patents [patents.google.com]

Navigating the Intricacies of Silver(I) Cyanide Complexes: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Structure, and Therapeutic Potential of Silver(I) Cyanide Coordination Chemistry

The coordination chemistry of silver(I) with the cyanide ligand presents a fascinating and complex field of study, offering a rich landscape for researchers, scientists, and drug development professionals. The linear, two-coordinate geometry of the dicyanoargentate(I) ion, [Ag(CN)₂]⁻, is a classic example in inorganic chemistry, yet the broader family of silver(I) cyanide complexes encompasses a diverse range of structures, from simple salts to intricate coordination polymers.[1] This technical guide provides a comprehensive overview of the synthesis, structural characterization, spectroscopic properties, and burgeoning applications of these compounds, with a particular focus on their potential in medicinal chemistry.

Synthesis of Silver(I) Cyanide Complexes

The synthesis of silver(I) cyanide complexes typically begins with the precipitation of silver cyanide (AgCN) from a solution of a soluble silver salt, most commonly silver nitrate (B79036) (AgNO₃), upon the addition of an alkali metal cyanide, such as potassium cyanide (KCN) or sodium cyanide (NaCN).[2] The resulting white precipitate of AgCN is often used as a precursor for the synthesis of more complex structures.

The formation of the highly stable dicyanoargentate(I) complex, [Ag(CN)₂]⁻, is achieved by dissolving AgCN in an excess of aqueous KCN or NaCN.[1][3] This complex is a key component in silver electroplating solutions.[1] More elaborate structures, including coordination polymers and complexes with ancillary ligands, can be synthesized through various methods, including slow evaporation, hydrothermal synthesis, and diffusion techniques.

Experimental Protocol: Synthesis of Silver(I) Cyanide (AgCN)

A straightforward and common method for the laboratory preparation of silver(I) cyanide involves the reaction of silver nitrate with potassium cyanide.

Materials:

-

Silver nitrate (AgNO₃)

-

Potassium cyanide (KCN)

-

Distilled water

Procedure:

-

Prepare a dilute aqueous solution of silver nitrate (e.g., 0.1 M).

-

Separately, prepare a stoichiometric equivalent aqueous solution of potassium cyanide (e.g., 0.1 M).

-

Slowly, and with constant stirring, add the potassium cyanide solution to the silver nitrate solution.

-

A white precipitate of silver cyanide will form immediately.[2]

-

Continue stirring for a short period to ensure complete reaction.

-

Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate several times with distilled water to remove any soluble impurities.

-

Dry the resulting silver cyanide powder in a desiccator or at a low temperature in an oven.

Experimental Protocol: Synthesis of Potassium Dicyanoargentate(I) (K[Ag(CN)₂])

This protocol describes the preparation of the water-soluble dicyanoargentate(I) complex.

Materials:

-

Silver cyanide (AgCN)

-

Potassium cyanide (KCN)

-

Distilled water

Procedure:

-

Suspend a known amount of silver cyanide in a minimal amount of distilled water.

-

Slowly add a stoichiometric equivalent of potassium cyanide solution while stirring. The silver cyanide will dissolve as the [Ag(CN)₂]⁻ complex forms.[3]

-

To obtain solid K[Ag(CN)₂], the resulting solution can be carefully evaporated to induce crystallization. The crystals can then be collected by filtration and dried.

Structural Characterization

The structural elucidation of silver(I) cyanide complexes is primarily achieved through single-crystal X-ray diffraction. Solid silver cyanide (AgCN) possesses a polymeric chain-like structure consisting of linear -[Ag-CN]- units.[1] The silver(I) centers are two-coordinate, and the cyanide ligands bridge adjacent silver ions.[1] The coordination environment around the silver atom is typically linear, although distortions can occur depending on the presence of other ligands or counter-ions.

In complexes containing the dicyanoargentate(I) anion, the [NC-Ag-CN]⁻ unit is characteristically linear. The Ag-C bond lengths in these complexes are typically around 2.06 Å.[1]

Table 1: Selected Bond Lengths and Angles for Silver(I) Cyanide Complexes

| Compound | Ag-C Bond Length (Å) | C≡N Bond Length (Å) | Ag-N Bond Length (Å) | N-Ag-N Angle (°) | Reference |

| AgCN | ~2.06 | - | ~2.06 | - | [1] |

| [Ag(HCN)₂]SbF₆ | - | - | - | ~180 | [4] |

Note: Data for AgCN reflects the polymeric structure with bridging cyanides. The N-Ag-N angle for [Ag(HCN)₂]SbF₆ is for the linear two-coordinate complex.

Spectroscopic Properties

3.1. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for characterizing cyanide-containing complexes. The stretching vibration of the C≡N triple bond, ν(CN), is particularly informative. In free cyanide ion (CN⁻), this band appears around 2080 cm⁻¹. Upon coordination to a metal center, the position of the ν(CN) band shifts, typically to higher wavenumbers. For silver(I) cyanide complexes, the ν(CN) stretching frequency is observed in the range of 2130-2170 cm⁻¹.

Table 2: Infrared Absorption Frequencies for Selected Silver(I) Cyanide Species

| Species | ν(CN) (cm⁻¹) | Reference |

| Free CN⁻ | ~2080 | [5] |

| AgCN | 2166, 2139 | [6] |

| [Ag(CN)₂]⁻ | ~2140 | [7] |

Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient technique for analyzing both solid and solution samples of silver(I) cyanide complexes.

Procedure:

-

Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal.

-

For solid samples, place a small amount of the powdered complex directly onto the ATR crystal and apply pressure to ensure good contact.

-

For aqueous solutions, place a drop of the solution onto the crystal.

-

Collect the infrared spectrum. The spectrum of the sample is automatically ratioed against the background spectrum.[8]

-

Clean the ATR crystal thoroughly with an appropriate solvent after analysis.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, provides valuable insights into the structure and bonding of silver(I) cyanide complexes. In the solid state, the chemical shift tensors can provide information about the linearity of the -Ag-CN- chains.[9][10] Due to the presence of two spin-active silver isotopes (¹⁰⁷Ag and ¹⁰⁹Ag), both with spin I = 1/2, spin-spin coupling to ¹³C and ¹⁵N can be observed, providing further structural information.[9][11]

Experimental Protocol: Solid-State ¹³C NMR Spectroscopy

Procedure:

-

The solid silver(I) cyanide sample is packed into a magic-angle spinning (MAS) rotor.

-

The rotor is placed in the NMR probe and spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions.

-

A ¹³C NMR spectrum is acquired. For silver cyanide complexes, direct polarization with high-power proton decoupling is often used.

-

The resulting spectrum will show signals corresponding to the cyanide carbon, which may be split due to coupling with the silver nuclei.[9][11]

Solution Chemistry and Equilibria

In aqueous solution, the dissolution of silver cyanide in the presence of excess cyanide ions leads to the formation of a series of complex ions. The predominant species are dicyanoargentate(I), [Ag(CN)₂]⁻, and tricyanoargentate(I), [Ag(CN)₃]²⁻.[1] The equilibrium between these species is dependent on the concentration of free cyanide ions.

Table 3: Stepwise and Cumulative Stability Constants for Silver(I) Cyanide Complexes

| Equilibrium | Stepwise Constant (K) | Cumulative Constant (β) | log β | Reference |

| Ag⁺ + CN⁻ ⇌ Ag(CN) | K₁ | β₁ = K₁ | - | [12][13] |

| Ag(CN) + CN⁻ ⇌ [Ag(CN)₂]⁻ | K₂ | β₂ = K₁K₂ | 21.1 | [13][14] |

| [Ag(CN)₂]⁻ + CN⁻ ⇌ [Ag(CN)₃]²⁻ | K₃ | β₃ = K₁K₂K₃ | 21.6 | [13][14] |

| [Ag(CN)₃]²⁻ + CN⁻ ⇌ [Ag(CN)₄]³⁻ | K₄ | β₄ = K₁K₂K₃K₄ | 20.8 | [13][14] |

The high stability constant of the [Ag(CN)₂]⁻ complex underscores its thermodynamic favorability in solution.

Below is a conceptual workflow illustrating the formation of silver(I) cyanide complexes in solution.

Caption: Solution equilibria of silver(I) cyanide complexes.

Applications in Drug Development

Silver compounds have a long history of use in medicine, primarily for their antimicrobial properties. More recently, silver(I) complexes, including those with cyanide and other ligands, have garnered significant attention as potential anticancer agents.[15] These complexes offer the promise of alternative mechanisms of action to traditional platinum-based drugs, potentially overcoming issues of drug resistance.

The primary anticancer mechanism of many silver(I) complexes involves the induction of apoptosis, or programmed cell death.[15] This is often mediated through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase signaling cascades.[16][17]

Signaling Pathway: Apoptosis Induction by Silver(I) Complexes

The following diagram illustrates the proposed signaling pathway for apoptosis induced by silver(I) complexes in cancer cells.

Caption: Apoptosis induction by silver(I) complexes.

This pathway highlights the central role of ROS in triggering the intrinsic apoptotic pathway. The disruption of the mitochondrial membrane potential leads to the release of cytochrome c, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.[18][19]

Conclusion

The coordination chemistry of silver(I) cyanide complexes is a vibrant and evolving area of research. From their fundamental structural and spectroscopic properties to their practical applications in electroplating and their emerging potential as therapeutic agents, these compounds continue to capture the interest of the scientific community. For researchers in drug development, the unique mechanisms of cytotoxicity exhibited by silver(I) complexes offer exciting new avenues for the design of novel anticancer therapies. A thorough understanding of their synthesis, structure, and solution behavior is paramount to unlocking their full potential.

References

- 1. Silver cyanide - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. ASSAYING CYANOGEN BY SILVER NITRATE - 911Metallurgist [911metallurgist.com]

- 4. Silver nanoparticles induce reactive oxygen species-mediated cell cycle delay and synergistic cytotoxicity with 3-bromopyruvate in Candida albicans, but not in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Insight into the structure of silver cyanide from (13)C and (15)N solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijmrset.com [ijmrset.com]

- 14. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 15. Advancing cancer therapy: the role of silver(I) phosphine complexes in overcoming resistance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Silver ion-induced mitochondrial dysfunction via a nonspecific pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Green-Synthesized Silver Nanoparticles Induced Apoptotic Cell Death in MCF-7 Breast Cancer Cells by Generating Reactive Oxygen Species and Activating Caspase 3 and 9 Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase Diagram of the KCN-AgCN-H₂O System

This technical guide provides a comprehensive overview of the ternary phase diagram of the potassium cyanide (KCN), silver cyanide (AgCN), and water (H₂O) system. The information is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a detailed understanding of the phase equilibria, complex formation, and solubility characteristics of this system. Such understanding is critical in fields like electroplating, precious metal recovery, and the synthesis of coordination compounds.

System Overview and Core Chemistry

The KCN-AgCN-H₂O system is fundamentally characterized by the reaction between the sparingly soluble silver cyanide and aqueous potassium cyanide. AgCN dissolves in KCN solutions through the formation of highly stable dicyanoargentate(I) complex ions, [Ag(CN)₂]⁻.[1][2] The primary reaction governing this process is:

AgCN(s) + KCN(aq) ⇌ K--INVALID-LINK--

This complex formation significantly increases the solubility of silver cyanide in water.[3] The phase diagram of this ternary system at a given temperature and pressure illustrates the equilibrium relationships between the compositions of the aqueous solution and the various solid phases that can precipitate. These solid phases can include the simple salts AgCN and KCN, as well as several complex double salts.

dot

Caption: Formation of the soluble K[Ag(CN)₂] complex.

Quantitative Data: Phase Equilibria at 25°C

The composition of the saturated aqueous phase in equilibrium with different solid phases has been determined at 25°C. The data reveals the existence of multiple complex salts, including KAg(CN)₂, KAg₂(CN)₃·H₂O, and K₃Ag(CN)₄·H₂O, each stable within a specific range of solution compositions. The following table summarizes the equilibrium composition data.

| Solid Phase in Equilibrium | Temperature (°C) | H₂O (wt%) | KCN (wt%) | AgCN (wt%) | Data Source |

| AgCN | 25 | 79.72 | 6.75 | 13.53 | [4] |

| KAg₂(CN)₃·H₂O | 25 | 73.34 | 8.93 | 17.73 | [4] |

| KAg(CN)₂ | 25 | 75.33 | 8.56 | 16.11 | [4] |

| KAg(CN)₂ | 25 | 58.20 | 20.14 | 21.66 | [4] |

| KAg(CN)₂ | 25 | 45.20 | 28.43 | 26.37 | [4] |

| K₃Ag(CN)₄·H₂O | 25 | 39.63 | 35.19 | 25.18 | [4] |

| KCN | 25 | 48.83 | 40.24 | 10.93 | [4] |

Experimental Protocols: Isothermal Solubility Method

The determination of phase diagrams for three-component systems is commonly achieved using the isothermal method of solubilities, often coupled with Schreinemaker's method of "wet residues." This approach allows for the identification of the composition of both the saturated liquid phase and the solid phase in equilibrium.

Methodology

-

Mixture Preparation : A series of mixtures containing varying proportions of KCN, AgCN, and H₂O are prepared in sealed, thermostatted vessels. The compositions are chosen to cover the entire range of the phase diagram.

-

Equilibration : The vessels are placed in a constant temperature bath (e.g., 25.0 ± 0.1 °C) and agitated continuously for an extended period (typically 48-72 hours) to ensure that thermodynamic equilibrium is reached between the solid and liquid phases.

-

Phase Separation and Sampling : After equilibration, agitation is stopped, and the solid phase is allowed to settle. Two samples are carefully extracted from each vessel:

-

A sample of the clear, saturated supernatant (the liquid phase).

-

A sample of the "wet residue," which consists of the solid phase in equilibrium with its adhering mother liquor.

-

-

Compositional Analysis : The precise composition (wt% of KCN, AgCN, and H₂O) of each liquid and wet residue sample is determined using appropriate analytical techniques.

-

Cyanide Content : Typically determined by titration with a standardized silver nitrate (B79036) solution.

-

Silver Content : Can be determined by gravimetric analysis, titration, or instrumental methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

-

Potassium Content : Often determined using AAS or ICP.

-

Water Content : Determined by difference (100% - wt% KCN - wt% AgCN).

-

-

Data Plotting and Interpretation : The compositions of the saturated solutions are plotted on a ternary (triangular) diagram, forming the solubility isotherm. The compositions of the corresponding wet residues are also plotted. A straight "tie line" is drawn connecting each liquid phase point to its corresponding wet residue point. For a given two-phase region (saturated solution + one solid phase), all tie lines will converge at a point on the diagram that represents the composition of the pure solid phase. The points where different solubility curves intersect are invariant points, representing equilibrium between the solution and two distinct solid phases.

dot

Caption: Workflow for the isothermal solubility method.

Interpretation of the Phase Diagram

The data presented in the table outlines the boundaries of different phase regions on the 25°C isotherm.

-

AgCN Region : At low concentrations of KCN, the solid in equilibrium with the solution is pure AgCN. The solubility of AgCN increases as the KCN concentration rises due to the formation of the [Ag(CN)₂]⁻ complex.

-

KAg(CN)₂ Region : As the concentration of KCN and dissolved AgCN increases, a large region is reached where the stable solid phase is the complex salt potassium dicyanoargentate(I), KAg(CN)₂. This is a key species in many practical applications.[1][2]

-

Other Complex Salt Regions : The data also confirms the existence of regions where other, more complex cyanidoargentates are the stable solid phases.[4] For example, at a specific, relatively low KCN to AgCN ratio, the hydrated salt KAg₂(CN)₃·H₂O precipitates. At very high KCN concentrations, the solid phase becomes K₃Ag(CN)₄·H₂O.

-

KCN Region : Finally, at very high KCN concentrations and relatively lower AgCN content, the solution becomes saturated with respect to KCN, and pure KCN is the solid phase in equilibrium.

-

Invariant Points : The points in the phase diagram where two solid phases coexist in equilibrium with the saturated solution are called invariant points (at constant temperature and pressure). For example, there is an invariant point where AgCN, KAg₂(CN)₃·H₂O, and a saturated solution are in equilibrium, and another where KAg(CN)₂, K₃Ag(CN)₄·H₂O, and a solution are in equilibrium. The precise compositions at these points can be inferred from the intersections of the solubility curves for the respective solid phases.

References

Unveiling Potassium Argentocyanide: A Technical Guide to Its Discovery, Characterization, and Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium argentocyanide, K[Ag(CN)₂], is a coordination compound of significant historical and industrial importance. First utilized in the pioneering days of electrochemistry, its unique properties continue to make it a subject of interest. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of potassium argentocyanide. It details the compound's structural and spectroscopic properties, outlines standardized experimental protocols for its preparation and analysis, and explores the mechanistic basis of its bactericidal activity. This document is intended to serve as a core resource for researchers in chemistry, materials science, and drug development.

Discovery and Historical Context

While the precise first synthesis of pure potassium argentocyanide is not definitively documented, its practical application emerged in the context of 19th-century advancements in chemistry and electricity. The development of cyanide chemistry was significantly advanced by chemists such as Friedrich Wöhler and Justus von Liebig in the 1820s and 1830s.[1][2][3][4][5] The compound's critical role in technology was established around 1840 when John Wright, a surgeon from Birmingham, England, discovered that a solution of potassium argentocyanide in potassium cyanide was ideal for silver electroplating. This process was patented by the Elkington cousins, George and Henry, who commercialized the first viable silver electroplating process, revolutionizing the metal finishing industry.[6]

Physicochemical Properties

Potassium argentocyanide is a white, crystalline solid that is soluble in water.[7] It is known for its light sensitivity and is highly toxic due to the presence of cyanide.[8][9] The compound's structure is centered around the linear dicyanoargentate(I) anion, [Ag(CN)₂]⁻, where a central silver(I) ion is coordinated to two cyanide ligands.

Synthesis and Experimental Protocols

Several methods for the synthesis of potassium argentocyanide have been reported, primarily involving the reaction of a silver salt with potassium cyanide.[10][11] The most common laboratory-scale preparations utilize either silver nitrate (B79036) or silver chloride as the starting material.[2][12]

Laboratory-Scale Synthesis from Silver Chloride

This protocol outlines a common and reliable method for the laboratory synthesis of potassium argentocyanide.

Materials:

-

Silver Chloride (AgCl)

-

Potassium Cyanide (KCN)

-

Distilled or Deionized Water

-

Ethanol (B145695) (for washing)

Procedure:

-

Dissolution of Potassium Cyanide: In a well-ventilated fume hood, carefully dissolve two molar equivalents of potassium cyanide in a minimal amount of distilled water with stirring.

-

Reaction with Silver Chloride: Slowly add one molar equivalent of finely powdered silver chloride to the potassium cyanide solution. Continue stirring until all the silver chloride has dissolved, forming a clear solution of potassium argentocyanide. AgCl(s) + 2 KCN(aq) → K--INVALID-LINK-- + KCl(aq)

-

Crystallization: The product can be isolated by slow evaporation of the solvent or by the addition of a miscible non-solvent like ethanol to induce precipitation. For higher purity, recrystallization from a minimal amount of hot water followed by slow cooling is recommended.[13][14][15][16]

-

Isolation and Drying: Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Initial Characterization Data

The initial characterization of potassium argentocyanide involves determining its crystal structure and analyzing its vibrational properties through spectroscopic methods.

Crystallographic Data

The crystal structure of potassium argentocyanide was first determined by J. L. Hoard in 1933.[9][17][18][19] The compound crystallizes in the trigonal system with the space group P-31c.[20] The structure consists of linear [Ag(CN)₂]⁻ anions and K⁺ cations.

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P-31c (No. 163) |

| Lattice Parameters (a, b) | 7.574 Å |

| Lattice Parameter (c) | 17.690 Å |

| Lattice Angles (α, β) | 90° |

| Lattice Angle (γ) | 120° |

| Ag-C Bond Length | ~2.05 Å |

| C-N Bond Length | ~1.17 Å |

| C-Ag-C Bond Angle | 180° (Linear) |

| Table 1: Crystallographic Data for Potassium Argentocyanide.[20][21] |

Spectroscopic Data

Vibrational spectroscopy (Infrared and Raman) is crucial for confirming the structure of the [Ag(CN)₂]⁻ ion and understanding its bonding. The linear, symmetric nature of the ion dictates the activity of its vibrational modes.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| ν(CN) symmetric stretch | Inactive | ~2140 | Symmetric C≡N stretch |

| ν(CN) asymmetric stretch | ~2146 | Inactive | Asymmetric C≡N stretch |

| ν(Ag-C) symmetric stretch | Inactive | ~360 | Symmetric Ag-C stretch |

| ν(Ag-C) asymmetric stretch | ~390 | Inactive | Asymmetric Ag-C stretch |

| δ(Ag-C-N) bending (in-plane & out-of-plane) | ~310, ~250 | Active | Bending of the Ag-C-N |

| Lattice Modes | ~107 | Active | Crystal lattice vibrations |

| Table 2: Vibrational Spectroscopy Data for Potassium Argentocyanide.[3][20][21][22][23][24][25][26][27] |

Experimental Protocols for Characterization

X-Ray Diffraction (XRD) Analysis

Objective: To confirm the crystal structure and phase purity of the synthesized potassium argentocyanide.

Protocol:

-

Sample Preparation: The crystalline sample is finely ground to a homogenous powder (particle size <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[5][28][29][30]

-

Mounting: The powder is packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's top.

-

Data Acquisition: The sample is analyzed using a powder diffractometer, typically with Cu Kα radiation (λ = 1.5418 Å). Data is collected over a 2θ range of 10-90° with a continuous scan.

-

Analysis: The resulting diffraction pattern is compared with standard reference patterns from crystallographic databases to confirm the identity and purity of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the vibrational modes of the [Ag(CN)₂]⁻ ion, particularly the IR-active asymmetric stretches.

Protocol:

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[1][6][8][22][31] The mixture is thoroughly ground to ensure uniform dispersion.

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 metric tons) to form a thin, transparent pellet.

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Analysis: The positions of the absorption bands corresponding to the vibrational modes of the dicyanoargentate ion are identified and compared with literature values.

Biological Activity and Mechanism of Action

Potassium argentocyanide is used as a bactericide, with its activity stemming from the silver(I) ion.[7] The cyanide component is highly toxic to a broad range of organisms, including humans, by inhibiting cellular respiration. The bactericidal action of the silver ion is multifaceted and involves several key interactions with the bacterial cell.[17][24]

The mechanism proceeds as follows:

-

Release of Silver Ions: In an aqueous environment, potassium argentocyanide dissociates, making Ag⁺ ions available.

-

Cell Membrane Disruption: Ag⁺ ions are attracted to and bind with sulfur-containing proteins in the bacterial cell membrane, disrupting its integrity and increasing permeability.[24]

-

Enzyme Inactivation: The ions penetrate the cell and bind to the thiol (-SH) groups of essential enzymes, such as those in the respiratory chain, inactivating them.

-

Generation of Reactive Oxygen Species (ROS): The disruption of the respiratory chain leads to oxidative stress and the production of ROS, which cause further damage to cellular components.[17]

-

Inhibition of DNA Replication: Silver ions can also interact with the bacterial DNA, preventing cell division and replication.[24]

These synergistic effects ultimately lead to bacterial cell death. This multifaceted mechanism makes it difficult for bacteria to develop resistance, a property of significant interest in drug development.

Conclusion